Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate is a chemical compound with the molecular formula C8H8F6O3. Its average mass is 266.138 Da and its monoisotopic mass is 266.037750 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains three hydroxy groups, two methylene groups, and three trifluoromethyl groups .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 218.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. Its enthalpy of vaporization is 52.8±6.0 kJ/mol and its flash point is 85.7±27.3 °C. The index of refraction is 1.370 and its molar refractivity is 42.9±0.3 cm3 .Scientific Research Applications
- Researchers have developed an expedient approach to synthesize 4-hydroxy-2-(trifluoromethyl) quinolines using this compound. The process involves intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. These quinolines exhibit potential biological activities, including antimalarial, antibacterial, and anti-inflammatory effects .
- Ethyl 4,4,4-trifluoro-2-butynoate, a derivative of this compound, is used to investigate the regioselectivity of insertion reactions with cyclometalated iridium and rhodium complexes. Understanding the regioselective behavior is crucial for designing efficient synthetic routes .
- The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate, a precursor to this compound, has been explored using microorganisms and enzymes. Baker’s yeast (Saccharomyces cerevisiae) has been employed for this purpose. Such bio-based approaches offer practical ways to produce optically active molecules .
- The lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with ammonium acetate and 1-aminonaphthalene, leading to the formation of intriguing products: 4-amino-2,6-bis(trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline. These transformations highlight the compound’s versatility .
- Organic fluorine compounds, including those containing trifluoromethyl groups, play a significant role in drug development. The intense electron-withdrawing effect of CF3 induces unique structural properties, making these compounds valuable for medicinal chemistry. Researchers explore the synthesis of trifluoromethylated heterocycles for potential pharmaceutical applications .
- Trifluoromethylated heteroaromatic derivatives, including those derived from this compound, exhibit interesting biological properties. Their usage extends to industry, medicine, and agriculture due to their distinct physical and pharmaceutical characteristics. Researchers continue to investigate novel synthetic procedures for these derivatives .
Synthesis of 4-Hydroxy-2-(Trifluoromethyl) Quinolines
Regioselectivity Studies with Cyclometalated Iridium and Rhodium Complexes
Microbial Synthesis of Optically Active Compounds
Unusual Transformations with Ammonium Acetate and 1-Aminonaphthalene
Fluorinated Organic Compounds in Drug Research
Physical and Pharmaceutical Properties of Trifluoromethylated Derivatives
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and effectiveness.
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-2-methylidene-3-(trifluoromethyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O3/c1-3-17-5(15)4(2)6(16,7(9,10)11)8(12,13)14/h16H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHBUHIZSGSMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152251-75-7 |
Source
|
Record name | Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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